3-Cyclohexylpropionyl chloride
CAS No.: 39098-75-4
Cat. No.: VC3717734
Molecular Formula: C9H15ClO
Molecular Weight: 174.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39098-75-4 |
---|---|
Molecular Formula | C9H15ClO |
Molecular Weight | 174.67 g/mol |
IUPAC Name | 3-cyclohexylpropanoyl chloride |
Standard InChI | InChI=1S/C9H15ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 |
Standard InChI Key | JUADTOTVJUYCRQ-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CCC(=O)Cl |
Canonical SMILES | C1CCC(CC1)CCC(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Cyclohexylpropionyl chloride consists of a cyclohexyl group connected to a propionyl chloride functional group through a propyl chain. The molecular formula is C9H15ClO, featuring a carbonyl group (C=O) with a chlorine atom attached to the carbonyl carbon, creating the reactive acyl chloride functionality.
Physical Properties
Based on structurally similar compounds such as propanoyl chloride and 3-chloropropionyl chloride, the following physical properties can be inferred for 3-cyclohexylpropionyl chloride:
Chemical Reactivity
3-Cyclohexylpropionyl chloride would exhibit high reactivity characteristic of acyl chlorides. The carbonyl carbon, being electron-deficient due to the electronegative chlorine atom, is susceptible to nucleophilic attack. Key reactivity patterns include:
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Hydrolysis: Rapid reaction with water to form 3-cyclohexylpropionic acid and HCl
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Alcoholysis: Reaction with alcohols to form esters
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Aminolysis: Reaction with amines to form amides
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Friedel-Crafts acylation: Reaction with aromatic compounds in the presence of Lewis acids
The compound is expected to be moisture-sensitive and reactive, similar to other acyl chlorides like 3-chloropropionyl chloride .
Synthesis Methods
From Corresponding Carboxylic Acid
The most common synthetic route to 3-cyclohexylpropionyl chloride would likely involve the conversion of 3-cyclohexylpropionic acid using chlorinating agents. Drawing parallels from the synthesis of 3-chloropropionyl chloride, the following methods can be proposed:
Using Thionyl Chloride (SOCl₂)
The reaction of 3-cyclohexylpropionic acid with thionyl chloride represents a straightforward method:
3-Cyclohexylpropionic acid + SOCl₂ → 3-Cyclohexylpropionyl chloride + SO₂ + HCl
This method is analogous to the preparation of other acyl chlorides and would likely proceed under mild heating conditions (40-70°C) in an inert solvent like toluene or dichloromethane .
Using Triphosgene
Based on the synthesis method for 3-chloropropionyl chloride, triphosgene can be employed as follows:
3-Cyclohexylpropionic acid + (Cl₃CO)₂CO → 3-Cyclohexylpropionyl chloride + CO₂ + HCl
This reaction would typically be conducted in toluene at around 25°C for several hours, potentially yielding high conversion rates (similar to the 98.5% yield reported for 3-chloropropionyl chloride) .
Applications and Uses
Pharmaceutical Intermediates
Analytical Methods for Characterization
Infrared Spectroscopy (IR)
3-Cyclohexylpropionyl chloride would exhibit characteristic IR absorption bands:
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Strong C=O stretching at around 1790-1815 cm⁻¹ (higher than typical carbonyl frequencies due to the electron-withdrawing chlorine)
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C-Cl stretching around 600-800 cm⁻¹
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C-H stretching of cyclohexyl ring around 2850-2950 cm⁻¹
Nuclear Magnetic Resonance (NMR)
In ¹H NMR, characteristic signals would include:
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Cyclohexyl protons (multiple signals between 1.0-2.0 ppm)
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Methylene protons adjacent to carbonyl (triplet around 2.8-3.0 ppm)
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Methylene protons adjacent to cyclohexyl (around 1.5-1.7 ppm)
In ¹³C NMR, key signals would include:
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Carbonyl carbon (around 170-175 ppm)
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Methylene carbon adjacent to carbonyl (around 45-50 ppm)
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Cyclohexyl carbons (multiple signals between 25-45 ppm)
Chromatographic Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) would be suitable for analyzing the purity and identity of 3-cyclohexylpropionyl chloride, with expected fragmentation patterns involving the loss of the chlorine atom and fragmentation of the cyclohexyl ring.
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